molecular formula C10H7ClO2 B13481651 Methyl 2-chloro-6-ethynylbenzoate

Methyl 2-chloro-6-ethynylbenzoate

Cat. No.: B13481651
M. Wt: 194.61 g/mol
InChI Key: PQYGQWSPTFYCAQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a chlorine atom and an ethynyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-ethynylbenzoate typically involves the following steps:

    Starting Material: The synthesis begins with methyl 2-chlorobenzoate.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of methyl 2-chlorobenzoate with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-ethynylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

    Addition Products: Hydrogenation of the ethynyl group yields the corresponding alkane.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-chloro-6-ethynylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-ethynylbenzoate depends on its specific application

    Covalent Bond Formation: The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.

    Non-covalent Interactions: The aromatic ring and ester group can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological molecules.

Comparison with Similar Compounds

    Methyl 2-chlorobenzoate: Lacks the ethynyl group, making it less reactive in certain types of reactions.

    Methyl 2-ethynylbenzoate:

    Methyl 2-bromo-6-ethynylbenzoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness: Methyl 2-chloro-6-ethynylbenzoate is unique due to the presence of both a chlorine atom and an ethynyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and potential for diverse applications in various fields of research.

Biological Activity

Methyl 2-chloro-6-ethynylbenzoate (CAS Number: 3187-58-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC10H7ClO2
Molecular Weight196.62 g/mol
Density1.3 g/cm³
Boiling Point339.1 °C
Melting Point141-142 °C

This compound exhibits various biological activities, primarily related to its role as an inhibitor in specific biochemical pathways. It has been studied for its potential antifungal and anticancer properties:

  • Antifungal Activity : Research indicates that compounds similar to this compound can inhibit fungal growth by disrupting cell membrane integrity and interfering with metabolic processes. For instance, the compound has shown effectiveness against various fungal strains, which could be attributed to its structural similarity to known antifungal agents .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific cellular pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antifungal Efficacy : A study focused on the structure-activity relationship (SAR) of benzoate derivatives found that modifications in the ethynyl group significantly enhanced antifungal activity against Candida species. This compound was part of a series of compounds tested, showing promising results in inhibiting fungal growth in vitro .
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .
  • Mechanistic Studies : Further investigations into the mode of action revealed that this compound may act as a lipoxygenase inhibitor, which is crucial in inflammatory processes and cancer progression. This inhibition could potentially reduce tumor growth and metastasis .

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

methyl 2-chloro-6-ethynylbenzoate

InChI

InChI=1S/C10H7ClO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h1,4-6H,2H3

InChI Key

PQYGQWSPTFYCAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)C#C

Origin of Product

United States

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